molecular formula C7H21N2O4PS B14510952 S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate CAS No. 63717-26-0

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate

Cat. No.: B14510952
CAS No.: 63717-26-0
M. Wt: 260.29 g/mol
InChI Key: RKGXIFBBSBBQGH-UHFFFAOYSA-N
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Description

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate is a compound known for its protective properties against the harmful effects of radiation and chemotherapy. It is often used in medical settings to safeguard healthy tissues during cancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate involves the reaction of sodium thiophosphate dodecahydrate with N-(2-bromoethyl)-1,3-propanediamine bisulfite hydrobromide salt in the presence of dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature not exceeding 25°C to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound typically involves a sterile, stable vacuum-dried crystalline form. This method enhances the stability of the compound at temperatures ranging from about 4°C to ambient temperature for at least two years .

Chemical Reactions Analysis

Types of Reactions

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .

Scientific Research Applications

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and stability.

    Biology: Employed in biological studies to understand its protective effects on cells and tissues.

    Medicine: Widely used in cancer treatment to protect healthy tissues from the harmful effects of radiation and chemotherapy.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by selectively protecting normal tissues from the damaging effects of radiation and chemotherapy. It achieves this by preferentially accumulating in normal tissues and undergoing metabolic activation to form active thiol metabolites. These metabolites scavenge free radicals and reactive oxygen species, thereby reducing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate is unique due to its longer alkyl chain, which enhances its protective properties and stability compared to similar compounds. This makes it particularly effective in medical applications where prolonged protection is required .

Properties

CAS No.

63717-26-0

Molecular Formula

C7H21N2O4PS

Molecular Weight

260.29 g/mol

IUPAC Name

2-(5-aminopentylamino)ethylsulfanylphosphonic acid;hydrate

InChI

InChI=1S/C7H19N2O3PS.H2O/c8-4-2-1-3-5-9-6-7-14-13(10,11)12;/h9H,1-8H2,(H2,10,11,12);1H2

InChI Key

RKGXIFBBSBBQGH-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CCNCCSP(=O)(O)O.O

Origin of Product

United States

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